molecular formula C9H5NO2 B12902876 Furo[3,2-E]benzoxazole CAS No. 50511-87-0

Furo[3,2-E]benzoxazole

Cat. No.: B12902876
CAS No.: 50511-87-0
M. Wt: 159.14 g/mol
InChI Key: HYGAISRIXKFCCU-UHFFFAOYSA-N
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Description

Benzofuro[4,5-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[4,5-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . The reaction is carried out at moderate temperatures, often around 50°C, to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of Benzofuro[4,5-d]oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzofuro[4,5-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles with different substituents.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or oxazole rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzofuro[4,5-d]oxazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of Benzofuro[4,5-d]oxazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antiviral activity is linked to its interference with viral replication processes . The exact molecular pathways and targets vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran ring but lacks the oxazole component.

    Benzoxazole: Contains the oxazole ring but not the fused benzofuran structure.

    Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: Benzofuro[4,5-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties.

Properties

CAS No.

50511-87-0

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,2-e][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H

InChI Key

HYGAISRIXKFCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1OC=C3)N=CO2

Origin of Product

United States

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